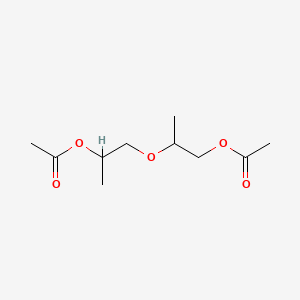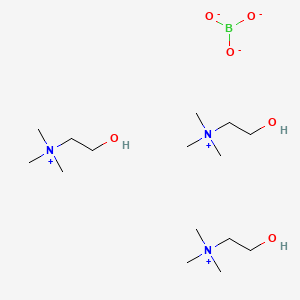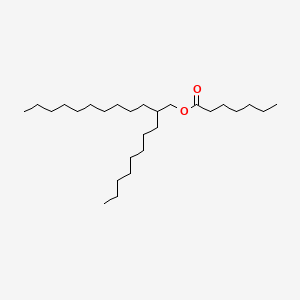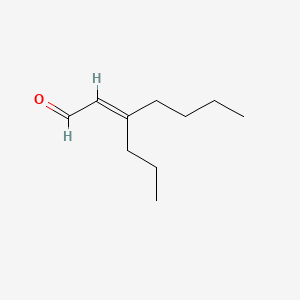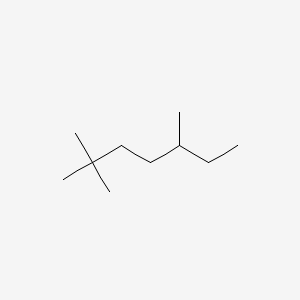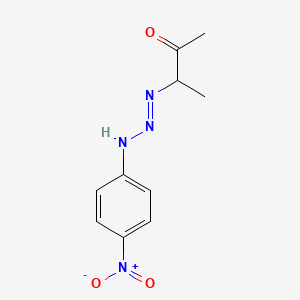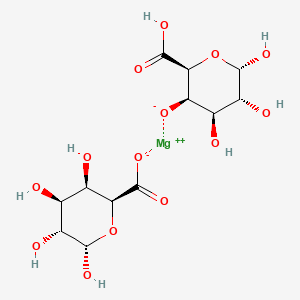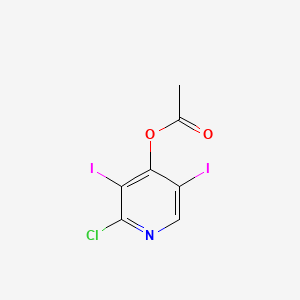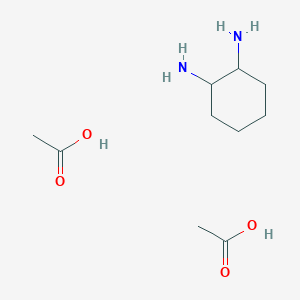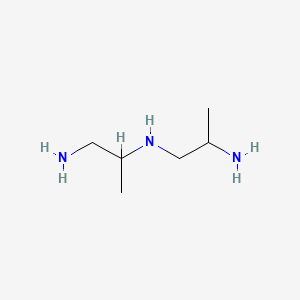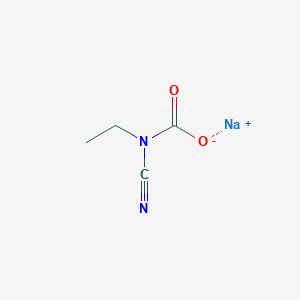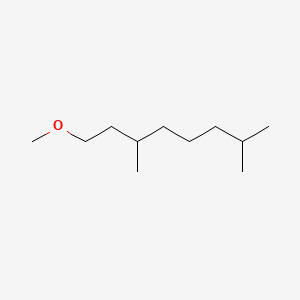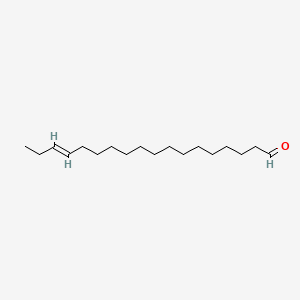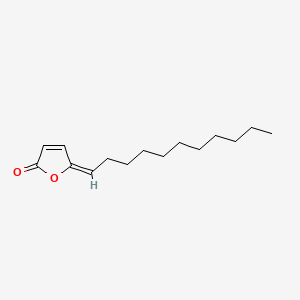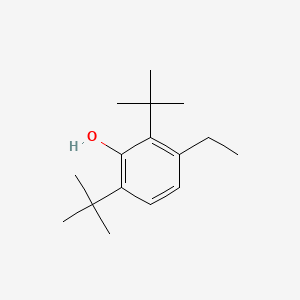
2,6-Di-tert-butyl-3-ethylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Di-tert-butyl-3-ethylphenol is a phenolic compound characterized by the presence of two tert-butyl groups and one ethyl group attached to a benzene ring. This compound is known for its antioxidant properties and is widely used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di-tert-butyl-3-ethylphenol typically involves the Friedel-Crafts alkylation reaction. In this process, phenol is reacted with tert-butyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions include maintaining a temperature of around 50-60°C and using anhydrous conditions to prevent hydrolysis of the reagents.
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow reactors and large-scale batch processes. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
化学反応の分析
Types of Reactions: 2,6-Di-tert-butyl-3-ethylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution reactions are common, using reagents like nitric acid (HNO3) for nitration.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Production of reduced phenols.
Substitution: Introduction of various functional groups such as nitro, halogen, or alkyl groups.
科学的研究の応用
2,6-Di-tert-butyl-3-ethylphenol is extensively used in scientific research due to its antioxidant properties. It is employed in:
Chemistry: As a stabilizer and antioxidant in organic synthesis.
Biology: In studies related to oxidative stress and cellular protection.
Medicine: As an ingredient in pharmaceutical formulations to prevent oxidation of active pharmaceutical ingredients.
Industry: In the production of rubber, plastics, and lubricants to enhance their stability and longevity.
作用機序
The antioxidant mechanism of 2,6-Di-tert-butyl-3-ethylphenol involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved are primarily related to the inhibition of lipid peroxidation and protection of cellular components.
類似化合物との比較
Butylated hydroxytoluene (BHT)
Butylated hydroxyanisole (BHA)
2,4-Di-tert-butylphenol
2,6-Di-tert-butyl-4-methylphenol
特性
CAS番号 |
94231-62-6 |
|---|---|
分子式 |
C16H26O |
分子量 |
234.38 g/mol |
IUPAC名 |
2,6-ditert-butyl-3-ethylphenol |
InChI |
InChI=1S/C16H26O/c1-8-11-9-10-12(15(2,3)4)14(17)13(11)16(5,6)7/h9-10,17H,8H2,1-7H3 |
InChIキー |
SJJNVHBNVQEDBA-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=C(C=C1)C(C)(C)C)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


